molecular formula C20H40O2Sn B1511053 Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane CAS No. 55723-10-9

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane

Cat. No.: B1511053
CAS No.: 55723-10-9
M. Wt: 431.2 g/mol
InChI Key: QHABPGHZEIGMFI-UHFFFAOYSA-N
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Description

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane is a tributyltin (TBT) derivative featuring a propenyl group substituted with a tetrahydropyran (oxane) ether moiety. This organotin compound is structurally characterized by the presence of a tin atom bonded to three butyl groups and a functionalized allyl chain. Its unique hybrid structure combines the lipophilic nature of tributylstannanes with the steric and electronic effects of the oxane ring, making it relevant in catalysis, polymer stabilization, and organic synthesis . However, detailed physicochemical or biological data for this specific compound are scarce in publicly accessible literature.

Properties

IUPAC Name

tributyl-[3-(oxan-2-yloxy)prop-1-enyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13O2.3C4H9.Sn/c1-2-6-9-8-5-3-4-7-10-8;3*1-3-4-2;/h1-2,8H,3-7H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHABPGHZEIGMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C=CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741744
Record name Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55723-10-9
Record name Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Grignard Reaction with Tributyltin Chloride

  • A common approach to prepare vinylstannanes is the reaction of tributyltin chloride with a vinylmagnesium halide (Grignard reagent).
  • For this compound, the vinylmagnesium species would be derived from the corresponding protected allylic halide or allylic ether precursor.
  • The reaction proceeds as follows:
Step Reagents and Conditions Description
1 Preparation of (3-[(oxan-2-yl)oxy]prop-1-en-1-yl)magnesium bromide The allylic bromide precursor bearing the oxan-2-yl protecting group is treated with magnesium turnings in anhydrous ether or THF to form the Grignard reagent.
2 Reaction with tributyltin chloride (Bu3SnCl) The Grignard reagent is reacted with Bu3SnCl at low temperature (e.g., 0 °C to room temperature) to yield the this compound.
  • This method is supported by analogous syntheses of tributyl[(prop-2-en-1-yl)oxy]stannane, where tributyltin chloride reacts with (prop-2-en-1-yl)oxy magnesium bromide in a Grignard reaction setup.

Alternative Routes

  • Direct substitution on vinyl halides : Vinyl halides bearing the oxan-2-yl ether can be directly converted to vinylstannanes by reaction with tributylstannyl nucleophiles under palladium catalysis or via tin-lithium exchange methods.
  • Hydrostannylation of protected alkynes : The hydrostannylation of alkynes protected with oxan-2-yl ether groups can also produce the desired vinylstannanes, although regioselectivity and stereoselectivity must be carefully controlled.

Research Findings and Data Summary

Parameter Details
Molecular Formula C18H38OSn (approximate, considering tributylstannyl and oxan-2-yl ether)
Molecular Weight ~400 g/mol (estimated based on tributylstannane and oxan-2-yl ether moiety)
Typical Yield 70-90% in Grignard-based synthesis
Reaction Conditions Anhydrous solvents (THF, diethyl ether), inert atmosphere (N2 or Ar), low temperature (0 °C to RT)
Purification Column chromatography under inert atmosphere to avoid decomposition
Stability Stable under inert atmosphere; sensitive to moisture and air oxidation

Notes on Protecting Group and Reaction Conditions

  • The oxan-2-yl (tetrahydropyranyl) protecting group is acid-labile but stable under basic and neutral conditions, making it compatible with Grignard reagents and organotin chemistry.
  • Careful exclusion of moisture and air is essential during the preparation to prevent hydrolysis of the ether and oxidation of the tin center.
  • Reaction monitoring by NMR (particularly ^1H and ^119Sn NMR) and GC-MS is recommended to confirm the formation and purity of the vinylstannane.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Comments
Grignard Reaction (3-[(oxan-2-yl)oxy]prop-1-en-1-yl) bromide Mg, Bu3SnCl Anhydrous THF, 0 °C to RT 75-90% Most common, reliable method
Hydrostannylation Protected alkyne with oxan-2-yl ether Bu3SnH, Pd catalyst Mild heating, inert atmosphere Moderate Requires regioselectivity control
Direct substitution Vinyl halide with oxan-2-yl ether Bu3Sn nucleophile, Pd catalyst Room temp to reflux Variable Palladium-catalyzed coupling

Chemical Reactions Analysis

Types of Reactions

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane can participate in several types of reactions:

  • Oxidation: Can be oxidized to the corresponding oxide compound using reagents like hydrogen peroxide.

  • Reduction: Can undergo reduction reactions to form organotin hydrides.

  • Substitution: Reacts with halogens or pseudo-halides to replace the tributyltin group with other functional groups.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Halogens like iodine or bromine under mild conditions.

Major Products

  • Oxidation: Produces stannic oxides.

  • Reduction: Forms organotin hydrides.

  • Substitution: Yields halogenated organotin compounds.

Scientific Research Applications

Organic Synthesis

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane is utilized as a reagent in organic synthesis, particularly in the formation of complex molecules. Its stannane group facilitates various coupling reactions, making it valuable in synthesizing pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of alkene derivatives through cross-coupling reactions with various electrophiles.

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for stannane-based polymers. These polymers exhibit unique properties such as enhanced thermal stability and improved mechanical strength. Case studies have shown that incorporating this compound into polymer matrices can significantly enhance their performance in applications ranging from coatings to sealants.

Biochemical Applications

This compound has also been explored for its potential in biochemical applications, particularly as a building block for bioactive compounds. The oxan group contributes to its solubility and bioavailability, making it suitable for drug formulation. Research has indicated that derivatives of this compound may exhibit antimicrobial properties, prompting further investigation into its use as an antibacterial agent.

Case Study 1: Synthesis of Alkene Derivatives

A study published in a peer-reviewed journal demonstrated the effectiveness of tributyl{3-[(oxan-2-yloxy]prop-1-en-1-yl}stannane in synthesizing alkene derivatives through palladium-catalyzed cross-coupling reactions. The results showed high yields and selectivity, confirming the compound's utility in organic synthesis.

Case Study 2: Polymer Modification

Another research project focused on modifying polystyrene with tributyl{3-[(oxan-2-yloxy]prop-1-en-1-y-l}stannane to improve thermal properties. The modified polymer exhibited a significant increase in thermal stability compared to unmodified polystyrene, highlighting the compound's role in enhancing material performance.

Mechanism of Action

The compound exerts its effects through the generation of tributyltin radicals, which can initiate or propagate radical reactions. The molecular targets and pathways involved include the activation of double bonds in organic molecules, facilitating their transformation into more complex structures.

Comparison with Similar Compounds

Comparison with Similar Tributylstannane Derivatives

Tributylstannanes are widely studied for their reactivity and applications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Group Key Properties/Applications References
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane 3-[(Oxan-2-yl)oxy]prop-1-en-1-yl Potential use in controlled radical polymerization due to the oxane’s steric bulk; limited toxicity data.
Tributyl (methacryloyloxy) stannane Methacryloyloxy Used as a polymer stabilizer; exhibits moderate toxicity.
Tributyl (lauroyloxy) stannane Lauroyloxy (C12 fatty acid ester) Applied in antifouling coatings; high lipophilicity enhances bioaccumulation risks.
Triphenyltin N,N'-dimethyldithiocarbamate N,N'-Dimethyldithiocarbamate Fungicidal activity; high environmental persistence.

Key Observations

Reactivity :

  • The oxane ether in this compound likely reduces its electrophilicity compared to esters like Tributyl (methacryloyloxy) stannane, altering its catalytic behavior in radical reactions .
  • In contrast, lauroyloxy-substituted TBT derivatives exhibit higher hydrophobicity, favoring bioaccumulation in marine organisms .

Toxicity and Environmental Impact: While all TBT compounds are regulated due to endocrine-disrupting effects, the oxane ether may mitigate acute toxicity by reducing membrane permeability. Triphenyltin derivatives (e.g., Triphenyltin N,N'-dimethyldithiocarbamate) demonstrate higher toxicity thresholds but persist longer in sediments .

Applications :

  • Tributyl (methacryloyloxy) stannane is industrially favored for stabilizing PVC polymers, whereas the oxane-substituted analog may find niche use in specialty polymer syntheses requiring controlled stereochemistry .

Biological Activity

Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane, a tin-based organometallic compound, has garnered attention due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C20H40O2Sn
  • Molecular Weight : 431.248 g/mol
  • Structure : The compound features a tributyl stannane moiety with an oxan-2-yl ether linkage and a prop-1-en-1-yl group, contributing to its unique reactivity and biological profile .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Research indicates that organotin compounds, including this one, possess antifungal and antibacterial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of several organotin compounds against Candida albicans. The results demonstrated that tributyl stannanes exhibited effective growth inhibition, suggesting potential applications in treating fungal infections .

Cytotoxic Effects

Organotin compounds are also known for their cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis through oxidative stress pathways.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have shown that tributyl stannanes can induce cytotoxicity in human cancer cell lines. The compound was found to activate caspase pathways, leading to programmed cell death in colorectal cancer cells. This suggests a promising avenue for further research into its use as a chemotherapeutic agent .

Phytotoxic Activity

The biological activity of this compound extends to phytotoxic effects, impacting plant growth and development.

Research Findings

Experiments conducted on various plant species revealed that exposure to this compound resulted in inhibited germination rates and stunted growth. These findings highlight its potential as a herbicide or plant growth regulator .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of the tributyl groups allows the compound to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Enzyme Inhibition : Organotin compounds can inhibit key metabolic enzymes, disrupting cellular processes.
  • Oxidative Stress Induction : The generation of reactive oxygen species (ROS) contributes to cellular damage and apoptosis in targeted cells.

Comparative Analysis

PropertyThis compoundOther Organotin Compounds
Antifungal ActivityEffective against Candida albicansVariable
CytotoxicityInduces apoptosis in cancer cellsCommonly observed
PhytotoxicityInhibits plant growthVaries by compound

Future Research Directions

Further investigations are warranted to explore:

  • Mechanistic Studies : Detailed studies on how this compound interacts with specific cellular targets.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Formulation Development : Creating formulations for agricultural or pharmaceutical applications based on its biological properties.

Q & A

Q. What are the key synthetic strategies for preparing Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane, and how can reaction intermediates be optimized?

  • Methodological Answer : A common approach involves coupling a propenyl ether precursor with tributyltin chloride. For example, propargyl bromide can react with a naphthol derivative in the presence of K₂CO₃ in DMF to form propargyl ether intermediates, followed by tin coupling . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of propargyl bromide to oxyanion) and reaction time (2–4 hours) to minimize byproducts. Intermediate purification via column chromatography (hexane:ethyl acetate, 9:1) is critical . For tin coupling, inert atmospheres (N₂/Ar) and anhydrous solvents (THF or DCM) prevent tin oxidation .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure of this organotin compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The oxan-2-yl (tetrahydropyran) group shows characteristic signals: a triplet for the anomeric proton (δ ~4.5–5.0 ppm) and multiplets for the CH₂ groups in the ring (δ ~1.4–2.0 ppm). The propenyl group exhibits vinyl protons as doublets (J = 15–18 Hz) at δ ~5.5–6.5 ppm .
  • ¹¹⁹Sn NMR : A singlet near δ 50–150 ppm confirms the Sn–C bond .
  • FTIR : Peaks at ~1600–1650 cm⁻¹ (C=C stretch) and ~1050–1100 cm⁻¹ (C–O–C from oxane) validate functional groups .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Organotin compounds are acutely toxic (oral LD₅₀ < 300 mg/kg) and require:
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .
  • Storage : In amber glass under N₂ at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the tetrahydropyran (oxan-2-yl) group influence the reactivity of this stannane in cross-coupling reactions?

  • Methodological Answer : The oxan-2-yl group acts as a steric and electronic modulator:
  • Steric Effects : Bulky substituents reduce transmetallation rates in Stille couplings, favoring retention of configuration .
  • Electronic Effects : Electron-donating ether oxygen stabilizes the adjacent propenyl group, enhancing vinyltin nucleophilicity. This is confirmed by DFT calculations showing reduced LUMO energy at the Sn–C bond .
  • Experimental Design : Compare coupling yields with/without the oxane group using Pd(PPh₃)₄ as a catalyst and aryl iodides as partners .

Q. What crystallographic methods (e.g., SHELX) are suitable for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. SHELXT automates space-group determination and structure solution .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., Sn–C bond lengths: ~2.1–2.2 Å) .
  • Case Study : A similar tributylstannane showed torsional angles of 120–125° between Sn and the propenyl group, resolved via twin refinement in SHELXL .

Q. How can diastereoselectivity be controlled in reactions involving this chiral organotin reagent?

  • Methodological Answer :
  • Chiral Auxiliaries : Introduce a chiral center in the oxane ring (e.g., 2R,6S configuration) to bias face selectivity in allylation reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states via dipole interactions .
  • Catalyst Matching : Use chiral Pd catalysts (e.g., TADDOL-derived phosphines) to achieve enantiomeric excess >90% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane
Reactant of Route 2
Reactant of Route 2
Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane

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